molecular formula C22H18FN3O3S B12138728 (2Z)-2-(3-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12138728
M. Wt: 423.5 g/mol
InChI Key: GKLYHDRHTKOIIA-UYRXBGFRSA-N
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Description

The compound (2Z)-2-(3-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused heterocyclic system, along with fluorobenzylidene and propoxybenzyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: This can be achieved through a condensation reaction with 3-fluorobenzaldehyde.

    Attachment of the Propoxybenzyl Group: This step may involve nucleophilic substitution reactions using 4-propoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and propoxybenzyl groups.

    Reduction: Reduction reactions can target the double bonds and the thiazolo[3,2-b][1,2,4]triazine core.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, thiazolo[3,2-b][1,2,4]triazine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs targeting specific diseases. Its structural features allow for interactions with various biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluorobenzylidene and propoxybenzyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3-chlorobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(3-bromobenzylidene)-6-(4-ethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The presence of the fluorobenzylidene and propoxybenzyl groups in (2Z)-2-(3-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, biological activity, and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18FN3O3S/c1-2-10-29-17-8-6-14(7-9-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-4-3-5-16(23)11-15/h3-9,11,13H,2,10,12H2,1H3/b19-13-

InChI Key

GKLYHDRHTKOIIA-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=NC2=O

Origin of Product

United States

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